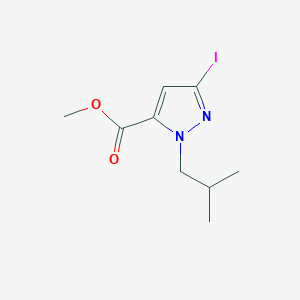

![molecular formula C7H13NO B2653380 Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine CAS No. 1807939-96-3](/img/structure/B2653380.png)

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

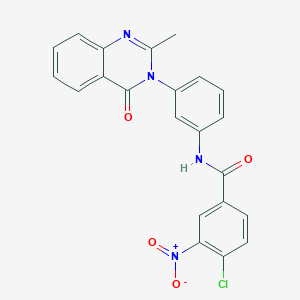

“Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” is a complex organic compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . It has two defined stereocentres .

Synthesis Analysis

The synthesis of “Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” involves several steps. One approach involves the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine to give N-benzyl-2,3-pyridine-dicarboxamide . This is followed by the reduction of the pyridine ring to give 6-benzyl-5,7-dioxooctahydropyrrolo [3,4-b]pyridine . The amide groups are then reduced to give 6-benzyloctahydropyrrolo [3,4-b]pyridine . The optical resolution is achieved by forming the diastereoisomeric salt with L-tartaric acid, followed by debenzylation .Molecular Structure Analysis

The molecular structure of “Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” is complex, with two defined stereocentres . It is a derivative of pyridine, which is a basic heterocyclic organic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” include the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine, reduction of the pyridine ring, reduction of the amide groups, and optical resolution by forming the diastereoisomeric salt with L-tartaric acid .科学的研究の応用

Conformationally Restricted GABA Analogue Synthesis

A study developed a synthetic approach to a conformationally restricted γ-aminobutyric acid (GABA) analogue based on a bicyclic scaffold similar to "Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine". This work highlights the significance of the scaffold's geometry as truly three-dimensional, offering potential insights into the design of novel GABA analogues with enhanced specificity and efficacy (Melnykov et al., 2018).

Luminescent Metal Complexes

Research into Re(CO)3Cl complexes containing pyridylimidazo[1,5-a]pyridine ligands has been conducted, revealing their potential for dual emission and charge transfer properties. These findings contribute to the understanding of ligand-centered and metal-to-ligand charge transfer mechanisms, which could be crucial for the development of new materials for optoelectronic applications (Salassa et al., 2008).

Catalytic Applications

A study on rhenium, palladium, and copper complexes with pyridylalkoxide ligands explored their structural characteristics and catalytic activities, particularly in epoxidation reactions. This research underscores the versatility of these metal complexes in catalysis, potentially paving the way for more efficient and selective catalytic processes (Lobmaier et al., 2007).

Synthesis and Coordination Chemistry

The synthesis and coordination chemistry of ligands related to "Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine" have been reviewed, focusing on their applications in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions. This review highlights the potential of these ligands as versatile terpyridine analogues (Halcrow, 2005).

特性

IUPAC Name |

(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWFAKPWUUTAEQ-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2COC[C@@H]2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B2653301.png)

![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)

![4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B2653308.png)

![8-Thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)

![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)

![ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2653318.png)